molecular formula C14H11ClN2O3 B12611909 3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde CAS No. 918475-46-4

3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde

Cat. No.: B12611909
CAS No.: 918475-46-4
M. Wt: 290.70 g/mol
InChI Key: ZABVQHORUQJLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a methoxy-substituted cyclohexadiene ring

Preparation Methods

The synthesis of 3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde typically involves the reaction of a methoxy-substituted cyclohexadiene derivative with a chlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds to 3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde include other hydrazinylidene derivatives and chlorophenyl-substituted compounds. Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of both methoxy and oxo groups, which confer distinct chemical and biological properties.

Properties

CAS No.

918475-46-4

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

5-[(3-chlorophenyl)diazenyl]-2-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C14H11ClN2O3/c1-20-13-7-12(5-9(8-18)14(13)19)17-16-11-4-2-3-10(15)6-11/h2-8,19H,1H3

InChI Key

ZABVQHORUQJLTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)N=NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.